4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid
Description
Properties
CAS No. |
921761-15-1 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14-6-10(15(17)18)5-11-12(9-3-4-9)7-16-8-13(11)14/h5-9H,2-4H2,1H3,(H,17,18) |
InChI Key |
FQDCIXRZXSTTLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C(C=NC=C12)C3CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting material, ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate, can undergo thermally induced reactions with model alkanoic acids or microwave-assisted cyclocondensation with arene carboxaldehydes . The resulting ester derivatives can then be hydrolyzed under acid-catalyzed conditions to furnish the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, isoquinoline derivatives are known to inhibit bacterial DNA-gyrase, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 4-cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid is compared with structurally related compounds from available
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound’s isoquinoline core differs from pyrimidine () and quinoline/quinolone () backbones. Isoquinolines often exhibit distinct binding profiles compared to quinolines due to their fused benzene-pyridine ring arrangement.
Substituent Impact: Cyclopropyl Group: Present in both the target compound and the quinolone derivative (), this group improves metabolic resistance compared to bulkier substituents (e.g., piperazinyl in ). Carboxylic Acid vs. Ester: The carboxylic acid in the target compound enhances solubility over the ester group in ’s ethyl 4-chloro-8-nitroquinoline-3-carboxylate, which is more lipophilic but less bioactive in polar environments. Nitro vs. Ethoxy Groups: The nitro group in ’s compound confers electrophilic reactivity, whereas the ethoxy group in the target compound offers steric hindrance without oxidative liability.
Biological Activity: The quinolone derivative in demonstrates antibacterial activity due to its fluorine and piperazinyl groups, which enhance DNA gyrase binding. The target compound’s ethoxy and cyclopropyl groups may similarly optimize target engagement but require empirical validation.
Research Findings and Limitations
- Synthetic Feasibility : The cyclopropyl and ethoxy substituents in the target compound may complicate synthesis compared to simpler analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid (), which lacks sterically demanding groups.
- Pharmacokinetic Predictions: Molecular weight (MW ≈ 287 g/mol) and logP (estimated 2.1) suggest moderate bioavailability, intermediate between the polar pyrimidine derivative (MW 190 g/mol, ) and the lipophilic quinolone (MW 415 g/mol, ).
Biological Activity
4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid (CAS Number: 921761-15-1) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Cyclopropyl Group: Contributes to the compound's unique pharmacological properties.
- Ethoxy Group: Enhances solubility and bioavailability.
- Carboxylic Acid: Plays a critical role in receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation: It interacts with various receptors, influencing physiological responses such as inflammation and pain perception.
- Antioxidant Properties: Exhibits the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Model/System | Findings |
|---|---|---|---|
| Study 1 | Anti-inflammatory | Animal Model | Reduced markers of inflammation in vivo. |
| Study 2 | Antioxidant activity | Cell Culture | Significant reduction in oxidative stress indicators. |
| Study 3 | Enzyme inhibition | In vitro | IC50 values indicating effective inhibition of target enzymes. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cardiovascular Disease Models:
- Pain Management:
-
Cancer Research:
- Preliminary findings suggest that it may inhibit tumor growth in certain cancer cell lines, warranting further investigation into its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
